molecular formula C21H14N4O B083699 1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one CAS No. 15051-50-0

1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one

Cat. No. B083699
CAS RN: 15051-50-0
M. Wt: 338.4 g/mol
InChI Key: UHOBWHNYDGGDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, commonly known as DIQ, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications.

Mechanism Of Action

The mechanism of action of DIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. DIQ has also been found to induce apoptosis and autophagy in cancer cells.

Biochemical And Physiological Effects

DIQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and autophagy, and reduce inflammation. DIQ has also been found to exhibit antioxidant activity and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DIQ in lab experiments is its unique structure and properties. It has been found to exhibit various biological activities, making it useful in various scientific research applications. However, one of the limitations of using DIQ is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many future directions for the use of DIQ in scientific research. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of DIQ. Another area of interest is the use of DIQ as a fluorescent probe for the detection of other molecules and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Conclusion:
DIQ is a unique heterocyclic organic compound that has many potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.

Synthesis Methods

DIQ can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with various reagents. One of the most common methods involves the reaction of 2-aminobenzophenone with 2,4-dichloro-5-nitropyrimidine, followed by reduction with sodium borohydride and cyclization with potassium carbonate.

Scientific Research Applications

DIQ is widely used in scientific research due to its unique structure and properties. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

CAS RN

15051-50-0

Product Name

1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

IUPAC Name

1,3-diphenylimidazo[4,5-b]quinoxalin-2-one

InChI

InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H

InChI Key

UHOBWHNYDGGDMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5

Origin of Product

United States

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